molecular formula C19H20N2O B2971436 N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3-methylbenzamide CAS No. 852137-14-5

N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3-methylbenzamide

Cat. No. B2971436
CAS RN: 852137-14-5
M. Wt: 292.382
InChI Key: DSJRGWLWSVBPBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of a similar compound, (2,3-dihydro-1H-indol-5-ylmethyl)amine, involves several steps, including the condensation of 5-nitroindole with dimethylamine and subsequent reduction of the nitro group to an amino group . The resulting intermediate is then coupled with phenylacetic acid to obtain the final product .


Molecular Structure Analysis

The structure of the newly synthesized compounds was established by elemental analysis, high resolution mass-spectrometry, 1H, 13C NMR and IR spectroscopy, and mass-spectrometry .


Chemical Reactions Analysis

The Knoevenagel condensation reaction of indole-3-carboxyaldehyde and its N-methyl derivative was found to be an efficient and eco-friendly reaction catalyzed by l-tyrosine .


Physical And Chemical Properties Analysis

DIM-5 is a white powder that is soluble in polar solvents such as DMSO and DMF. It has a melting point of 118°C and a boiling point of 451.8°C. DIM-5 is stable under normal conditions and does not decompose easily.

Scientific Research Applications

Biological Potential of Indole Derivatives

Indole derivatives, in general, have diverse biological and clinical applications. They have been evaluated for their anti-inflammatory, analgesic, and ulcerogenic activities . Additionally, indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants .

Antiviral Activity

Substituted indoles have been synthesized and studied for their antiviral activity. This suggests that “N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3-methylbenzamide” could potentially have applications in antiviral research .

Mechanism of Action

While the specific mechanism of action for “N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3-methylbenzamide” is not available, similar compounds have been shown to have potential as a serotonin receptor agonist.

Safety and Hazards

The safety of DIM-5 has been tested in vitro and in vivo studies. In these studies, it was found to be relatively non-toxic at low doses, and no significant adverse effects were observed.

Future Directions

The resulting compound is a convenient intermediate for various disubstituted 1-(indolin-5-yl)methanamines, which may be of interest as substances with useful pharmacological properties .

properties

IUPAC Name

N-[(1,2-dimethylindol-5-yl)methyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O/c1-13-5-4-6-16(9-13)19(22)20-12-15-7-8-18-17(11-15)10-14(2)21(18)3/h4-11H,12H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSJRGWLWSVBPBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCC2=CC3=C(C=C2)N(C(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3-methylbenzamide

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